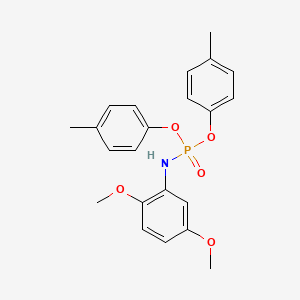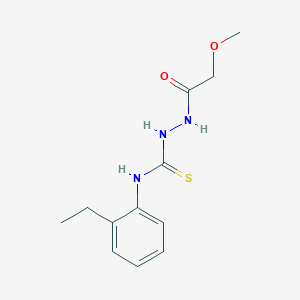![molecular formula C27H30N2O3S B4689918 2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B4689918.png)
2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide
Descripción general
Descripción
2-[Benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide, also known as BPH-1358, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it useful for a variety of applications. In
Aplicaciones Científicas De Investigación
2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide has been studied for a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and it has also been found to be effective in animal models of cancer. Other areas of research include the study of this compound as a potential treatment for inflammation, pain, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of the protein kinase D family of enzymes, which are involved in a variety of cellular processes. By inhibiting these enzymes, this compound may be able to slow or stop the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it useful for scientific research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and it has also been found to be effective in animal models of inflammation and pain. In addition, this compound has been found to have neuroprotective effects, and it may be useful for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide for lab experiments is its ability to inhibit the growth of cancer cells and other rapidly dividing cells. This makes it a useful tool for studying cell growth and proliferation, as well as for developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which means that it may not be effective for long-term studies. In addition, this compound is not very soluble in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on 2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide. One area of research involves the development of more effective synthesis methods for this compound. Another area of research involves the study of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound as a potential treatment for cancer and inflammation, and it is likely that this research will continue to yield promising results in the future.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-cycloheptylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3S/c30-27(28-23-15-7-1-2-8-16-23)25-19-11-12-20-26(25)29(21-22-13-5-3-6-14-22)33(31,32)24-17-9-4-10-18-24/h3-6,9-14,17-20,23H,1-2,7-8,15-16,21H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXYFPYPFUGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4689839.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4689845.png)
![N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4689849.png)

![ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4689884.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-bromobenzamide](/img/structure/B4689887.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4689889.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4689899.png)


![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4689913.png)
![methyl 2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4689928.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4689931.png)
